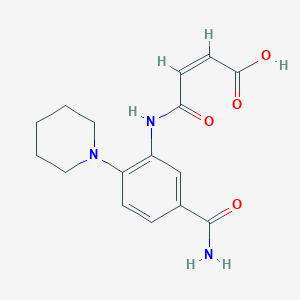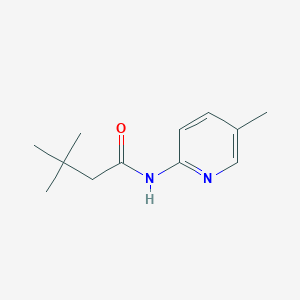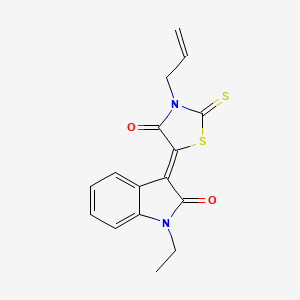
(Z)-4-(5-carbamoyl-2-piperidin-1-ylanilino)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(Z)-4-(5-carbamoyl-2-piperidin-1-ylanilino)-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a carbamoyl group, and an oxobutenoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-carbamoyl-2-piperidin-1-ylanilino)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.
Coupling with Aniline Derivative: The piperidine derivative is then coupled with an aniline derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Oxobutenoic Acid Moiety: The final step involves the formation of the oxobutenoic acid moiety through a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(5-carbamoyl-2-piperidin-1-ylanilino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(5-carbamoyl-2-piperidin-1-ylanilino)-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (Z)-4-(5-carbamoyl-2-piperidin-1-ylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-carbamoyl-2-piperidin-1-ylanilino)-4-oxobut-2-enoic acid: A similar compound with a different stereochemistry.
5-carbamoyl-2-(piperidin-1-yl)benzoic acid: A related compound with a benzoic acid moiety instead of the oxobutenoic acid moiety.
Uniqueness
(Z)-4-(5-carbamoyl-2-piperidin-1-ylanilino)-4-oxobut-2-enoic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(Z)-4-(5-carbamoyl-2-piperidin-1-ylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c17-16(23)11-4-5-13(19-8-2-1-3-9-19)12(10-11)18-14(20)6-7-15(21)22/h4-7,10H,1-3,8-9H2,(H2,17,23)(H,18,20)(H,21,22)/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDGPOPCLALTCL-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4659623.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4659630.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B4659633.png)
![1-[3-(4-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B4659643.png)
![N-(5-chloro-2-methoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4659646.png)
![N-[4-(acetylamino)phenyl]-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B4659653.png)
![4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4659670.png)
![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4659678.png)
![1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PYRROLIDINE](/img/structure/B4659685.png)


![11-(1,5-dimethylpyrazol-4-yl)-4-[(5-phenyltetrazol-2-yl)methyl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4659707.png)
![N-allyl-2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4659714.png)
